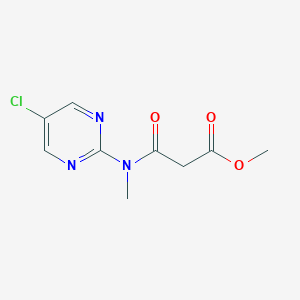
Methyl 3-((5-chloropyrimidin-2-yl)(methyl)amino)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-((5-chloropyrimidin-2-yl)(methyl)amino)-3-oxopropanoate” is a chemical compound with the molecular formula C8H9ClN2O2 . It is used in research and development .
Molecular Structure Analysis
The molecular weight of “Methyl 3-((5-chloropyrimidin-2-yl)(methyl)amino)-3-oxopropanoate” is 200.62 . The exact structure would need to be determined through techniques such as NMR, HPLC, LC-MS, UPLC, or others .Scientific Research Applications
Cancer Research
“Methyl 3-((5-chloropyrimidin-2-yl)(methyl)amino)-3-oxopropanoate” could potentially be used in cancer research. It has been found that pyrimidine derivatives play a crucial role in the mid-anaphase process of cellular mitosis . Cdc20, a promising drug target in cancer research, is inhibited by certain pyrimidine derivatives . This compound, being a pyrimidine derivative, could potentially have similar properties and could be used in the development of new cancer treatments.
Anti-inflammatory Applications
Pyrimidine derivatives have been found to have anti-inflammatory properties . They have been used in the synthesis of compounds assessed for their antimicrobial, COX inhibitory, and anti-inflammatory activities . Given that “Methyl 3-((5-chloropyrimidin-2-yl)(methyl)amino)-3-oxopropanoate” is a pyrimidine derivative, it could potentially be used in similar applications.
Development of New Pharmaceuticals
Pyrimidine derivatives are widely used in the development of new pharmaceuticals . They are often used as building blocks in the synthesis of complex molecules due to their versatile chemical properties . “Methyl 3-((5-chloropyrimidin-2-yl)(methyl)amino)-3-oxopropanoate”, being a pyrimidine derivative, could potentially be used in the synthesis of new pharmaceuticals.
Mechanism of Action
Target of Action
The primary target of Methyl 3-((5-chloropyrimidin-2-yl)(methyl)amino)-3-oxopropanoate is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the prevention of cancer cell proliferation .
Mode of Action
This compound interacts with its target, CDK2, by inhibiting its activity . The inhibition of CDK2 can lead to a halt in the cell cycle, preventing the cells from dividing and proliferating. This makes it a potential candidate for cancer treatment .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division. The downstream effects of this include a decrease in cancer cell proliferation and potential induction of cell death .
Result of Action
The result of the compound’s action is a significant inhibition of the growth of certain cell lines . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . This suggests that it could potentially be used as a therapeutic agent in the treatment of certain types of cancer .
properties
IUPAC Name |
methyl 3-[(5-chloropyrimidin-2-yl)-methylamino]-3-oxopropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O3/c1-13(7(14)3-8(15)16-2)9-11-4-6(10)5-12-9/h4-5H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQNCSOZTAYSLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=C(C=N1)Cl)C(=O)CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-((5-chloropyrimidin-2-yl)(methyl)amino)-3-oxopropanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

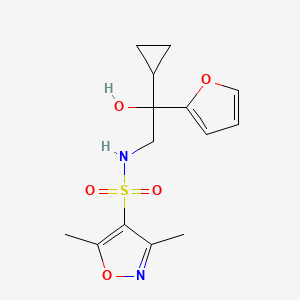
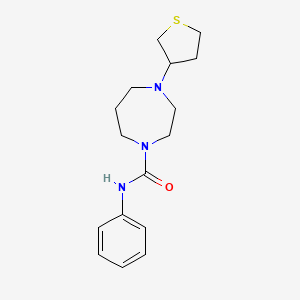
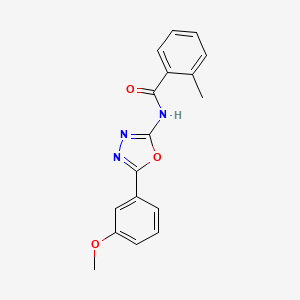

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(naphthalen-2-yl)acetamide](/img/structure/B2394236.png)
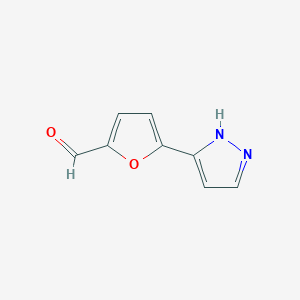
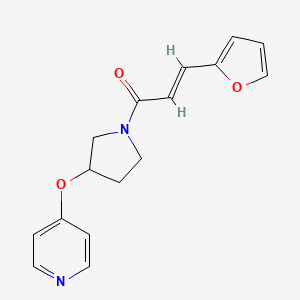
![4-chloro-2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2394241.png)
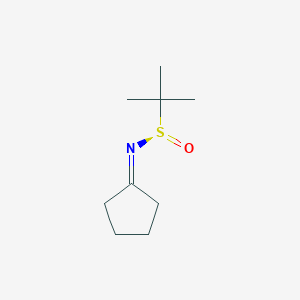


![4-benzyl-N-isopropyl-1-((3-methoxybenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2394247.png)
![N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2394248.png)
![2-Cyclopropyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2394251.png)